Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro-

Physical property Fluorine content Formulation compatibility

Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- (CAS 933772-77-1) is a highly fluorinated aromatic nitrile building block with the molecular formula C₈H₃F₄NO and a molecular weight of 205.11 g/mol. The compound features a benzonitrile core substituted with a difluoromethoxy group at the 2-position and fluorine atoms at the 4- and 5-positions.

Molecular Formula C8H3F4NO
Molecular Weight 205.11 g/mol
Cat. No. B14123752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzonitrile, 2-(difluoromethoxy)-4,5-difluoro-
Molecular FormulaC8H3F4NO
Molecular Weight205.11 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)F)OC(F)F)C#N
InChIInChI=1S/C8H3F4NO/c9-5-1-4(3-13)7(2-6(5)10)14-8(11)12/h1-2,8H
InChIKeyKSRVTQCJDQRRDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- (CAS 933772-77-1): Chemical Identity and Core Properties for Procurement


Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- (CAS 933772-77-1) is a highly fluorinated aromatic nitrile building block with the molecular formula C₈H₃F₄NO and a molecular weight of 205.11 g/mol . The compound features a benzonitrile core substituted with a difluoromethoxy group at the 2-position and fluorine atoms at the 4- and 5-positions . This substitution pattern confers distinct physicochemical properties that differentiate it from less-fluorinated benzonitrile analogs. The compound exists as a liquid at room temperature and is commercially available from specialty chemical suppliers at purity levels typically ≥95% .

Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro-: Why Simple Analogs Cannot Replace This Fluorinated Scaffold


Generic substitution among fluorinated benzonitrile building blocks is scientifically unwarranted due to the profound influence of fluorine substitution pattern and count on both physicochemical properties and downstream synthetic utility. The target compound (C₈H₃F₄NO, MW 205.11) contains four fluorine atoms across the difluoromethoxy and vicinal difluoro groups, whereas closely related analogs such as 4,5-difluoro-2-methoxybenzonitrile (C₈H₅F₂NO, MW 169.13) contain only two fluorine atoms and an OCH₃ group in place of the OCF₂H moiety . This difference manifests in divergent physical states (liquid versus solid) and distinct electronic profiles that critically affect reactivity in nucleophilic aromatic substitution sequences . Furthermore, the cyano group in polyfluorobenzonitriles is known to participate in reversible addition reactions with nucleophiles that compete with aromatic substitution pathways, introducing kinetic complexities that are highly sensitive to the specific fluorine substitution architecture [1]. Therefore, procurement decisions must be guided by exact structural matching rather than class-level interchangeability.

Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro-: Quantified Differentiation Evidence Against Closest Analogs


Physical State and Fluorine Content: Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- vs. 4,5-Difluoro-2-methoxybenzonitrile

Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- exists as a liquid at room temperature, in direct contrast to the 4,5-difluoro-2-methoxy analog, which is a crystalline solid with a melting point of 89–90 °C . This physical state difference correlates with the target compound's higher fluorine atom count (four fluorine atoms, MW 205.11) versus the methoxy analog (two fluorine atoms, MW 169.13) .

Physical property Fluorine content Formulation compatibility

Synthetic Accessibility: Microwave-Assisted One-Pot Synthesis Yield Data for 2-(Difluoromethoxy)benzonitrile Derivatives

A published microwave-assisted one-pot synthesis of 2-(difluoromethoxy)benzonitrile derivatives, which includes the target substitution pattern, achieved moderate yields under optimized conditions [1]. The optimized protocol employed sodium 2-chloro-2,2-difluoroacetate as the difluoromethylating reagent with K₂CO₃ base in DMF at 85 °C under 300 W microwave irradiation for 20 minutes [2]. While a specific isolated yield for Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- is not individually reported, this methodology provides a validated synthetic route for the compound class. In contrast, traditional multi-step difluoromethoxyaromatic syntheses often require separate difluoromethylation steps with chlorodifluoromethane under pressure conditions and extended reaction times [3].

Synthetic methodology Process chemistry Yield optimization

Electronic Perturbation and Reactivity: Distinct Behavior of Polyfluorobenzonitriles in Nucleophilic Aromatic Substitution

Studies on polyfluorobenzonitrile reactivity reveal that the cyano group significantly perturbs nucleophilic aromatic substitution kinetics through competitive reversible addition of nucleophiles to the C≡N triple bond [1]. In reactions with sodium methoxide, pentafluorobenzonitrile and 4-chlorotetrafluorobenzonitrile exhibit non-ideal second-order kinetic behavior, with rapid initial rate decay followed by slow completion [2]. This anomalous behavior arises specifically from the interplay between the cyano group's electron-withdrawing character and the fluorine substitution pattern. Compounds lacking the vicinal difluoro motif or containing fewer fluorine atoms would display different competitive addition profiles due to altered ring electronics and reduced activation toward nucleophilic attack [3].

Reaction kinetics Nucleophilic aromatic substitution Electronic effects

Storage Stability Profile: Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- Storage Requirements Relative to Analogs

Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- is specified for long-term storage in a cool, dry place without requiring refrigeration . The compound is classified as a liquid with hazardous properties including H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled) . In contrast, the 4,5-difluoro-2-methoxy analog (CAS 425702-28-9) requires refrigerated storage at 2–8 °C and is transported under UN3439 hazardous classification .

Storage stability Inventory management Quality assurance

Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro-: Research Applications Grounded in Differential Evidence


Medicinal Chemistry Library Synthesis Requiring Liquid Handling Automation

The liquid physical state of Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- at ambient temperature enables direct integration into automated liquid handling platforms for parallel medicinal chemistry library synthesis. This eliminates the dissolution and sonication steps required for the solid 4,5-difluoro-2-methoxy analog (mp 89–90 °C), reducing processing time and minimizing solvent waste in high-throughput derivatization campaigns .

Development of Fluorinated Pharmacophores with Enhanced Metabolic Stability

The difluoromethoxy (OCF₂H) group is a recognized bioisostere for methoxy and hydroxy moieties that enhances metabolic stability and membrane permeability in drug candidates . The target compound's four-fluorine substitution architecture (OCF₂H plus 4,5-difluoro) provides a highly electron-deficient aromatic scaffold suitable for constructing lead compounds where oxidative metabolism blockade is required. This structural motif is particularly relevant for central nervous system drug discovery programs where fluorination improves blood-brain barrier penetration .

Nucleophilic Aromatic Substitution Optimization Studies

The documented anomalous kinetic behavior of polyfluorobenzonitriles—specifically the reversible nucleophile addition to the cyano group that competes with aromatic substitution—makes Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- a valuable model substrate for reaction optimization studies . Researchers developing robust synthetic routes to fluorinated drug candidates can use this compound to establish conditions that minimize cyano-addition side reactions while maximizing desired ipso-substitution at activated fluorine-bearing positions.

Agrochemical Intermediate Development

Difluoromethoxy-substituted benzonitriles serve as key intermediates in the synthesis of herbicides and pesticides . Specifically, difluoromethoxyaromatic compounds are established intermediates in pyrethroid pesticide preparation . While the target compound's specific downstream agrochemical applications require further disclosure, its structural features—the combination of nitrile functionality with a polyfluorinated aromatic ring—align with established SAR requirements for crop protection agents where fluorine substitution enhances environmental persistence and target-site binding [1].

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